Chloromethyl hexyl carbonate
Overview
Description
Chloromethyl hexyl carbonate is an organic compound with the molecular formula C8H15ClO3 It is a carbonate ester that features a chloromethyl group and a hexyl group attached to the carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl hexyl carbonate can be synthesized through the reaction of hexyl alcohol with chloromethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow process where hexyl alcohol and chloromethyl chloroformate are reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl hexyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to produce hexyl alcohol, carbon dioxide, and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles that react with this compound.
Catalysts: Lewis acids such as zinc chloride or aluminum chloride can catalyze certain substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine can produce a carbamate, while reaction with a thiol can produce a thiocarbonate.
Scientific Research Applications
Chloromethyl hexyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of chloromethyl hexyl carbonate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The carbonate moiety can also participate in reactions, such as hydrolysis, to release carbon dioxide and alcohol.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl carbonate: Similar in structure but with a methyl group instead of a hexyl group.
Hexyl chloroformate: Contains a chloroformate group instead of a carbonate group.
Chloromethyl ethyl carbonate: Similar in structure but with an ethyl group instead of a hexyl group.
Uniqueness
Chloromethyl hexyl carbonate is unique due to the combination of its chloromethyl and hexyl groups, which impart specific reactivity and properties. This makes it a versatile intermediate in organic synthesis and material science applications.
Properties
IUPAC Name |
chloromethyl hexyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c1-2-3-4-5-6-11-8(10)12-7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFUYYHJHUGEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20792556 | |
Record name | Chloromethyl hexyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20792556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663597-51-1 | |
Record name | Chloromethyl hexyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20792556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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